L-Clausenamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-clausenamide is potentially for the treatment of Alzheimer's disease via multi-target effects.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

1. Alzheimer's Disease and Cognitive Enhancement

L-Clausenamide has been identified as a promising candidate for treating Alzheimer's disease. Research indicates that the compound enhances cognitive function by inhibiting beta-amyloid toxicity and preventing the formation of neurofibrillary tangles through the inhibition of tau protein phosphorylation. In pharmacological studies, this compound has demonstrated the ability to increase synaptic plasticity and improve memory performance in various models of cognitive impairment .

Mechanism of Action:

- Multi-target Actions: this compound operates through several mechanisms including modulation of intracellular calcium levels, cholinergic system regulation, and activation of signaling pathways involved in learning and memory .

- Inhibition of Apoptosis: The compound has shown efficacy in reducing apoptosis in neuronal cells induced by beta-amyloid peptides, thus providing a protective effect against neurodegeneration .

Hepatoprotective Properties

2. Protection Against Drug-Induced Liver Injury

Recent studies have demonstrated that this compound can protect against acetaminophen-induced liver injury by inhibiting ferroptosis—a form of programmed cell death associated with oxidative stress. The (+)-enantiomer of this compound has been shown to mitigate hepatocyte damage by modulating the Keap1-Nrf2 pathway, thereby enhancing cellular antioxidant defenses .

Mechanism of Action:

- Ferroptosis Inhibition: this compound interacts with specific cellular proteins to prevent lipid peroxidation and promote the synthesis of glutathione, a critical antioxidant .

- Regulation of Inflammatory Responses: The compound has been observed to downregulate inflammatory markers associated with liver damage, reinforcing its hepatoprotective capabilities .

Summary of Key Findings

Case Studies

-

Cognitive Enhancement in Alzheimer’s Disease Models:

A study demonstrated that administration of this compound significantly improved memory retention in animal models subjected to cognitive impairment induced by beta-amyloid injections. The results indicated enhanced synaptic plasticity and reduced levels of phosphorylated tau proteins . -

Hepatoprotective Effects Against Acetaminophen-Induced Injury:

In vitro and in vivo experiments revealed that this compound treatment led to a marked reduction in liver damage markers following acetaminophen overdose. The compound's ability to stabilize Nrf2 levels was crucial for its protective effects against oxidative stress-induced liver injury .

Análisis De Reacciones Químicas

Reduction Reactions

One of the critical reactions in the synthesis of L-Clausenamide is the reduction of intermediates to yield the final product. Sodium borohydride is commonly used for this purpose, allowing for stereospecific reductions that favor the formation of specific enantiomers. The following details are essential:

-

Reducing Agents : Sodium borohydride is preferred due to its mild nature and effectiveness in reducing ketones to alcohols.

-

Conditions : The reduction is generally performed at temperatures ranging from -10°C to +100°C under atmospheric pressure, with careful monitoring of stereoselectivity .

Cyclization and Amide Formation

The cyclization step involves converting a linear precursor into a cyclic structure, which is crucial for forming the lactam characteristic of this compound:

-

Cyclization Conditions : This can occur under atmospheric pressure with various bases such as lithium diisopropylamide or sodium methoxide being employed .

-

Amide Bond Formation : The formation of the amide bond is facilitated by reacting an amine with a carboxylic acid derivative, typically under controlled conditions to ensure high yield and selectivity.

Stereochemistry of this compound

This compound possesses multiple chiral centers leading to various stereoisomers. The enantiomers exhibit different biological activities:

-

Biological Activity : The (-)-isomer has shown significant nootropic effects, enhancing cognitive functions, while the (+)-isomer is less active and more toxic .

-

Stereoselective Regulation : Studies indicate that the two enantiomers interact differently with P-glycoprotein (P-gp), influencing their pharmacokinetics and therapeutic efficacy .

Propiedades

Número CAS |

201529-58-0 |

|---|---|

Fórmula molecular |

C18H19NO3 |

Peso molecular |

297.3 g/mol |

Nombre IUPAC |

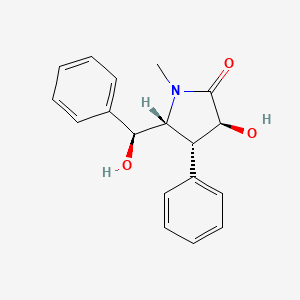

(3S,4R,5R)-3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one |

InChI |

InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15-,16+,17+/m1/s1 |

Clave InChI |

WGYGSZOQGYRGIP-NCOADZHNSA-N |

SMILES |

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O |

SMILES isomérico |

CN1[C@H]([C@H]([C@@H](C1=O)O)C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |

SMILES canónico |

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

L-Clausenamide; (-)-Clausenamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.